molecular formula C18H10O3 B167395 Bindone CAS No. 1707-95-5

Bindone

Cat. No. B167395
CAS RN: 1707-95-5
M. Wt: 274.3 g/mol
InChI Key: YMFDOLAAUHRURP-UHFFFAOYSA-N
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Description

Bindone is an organic compound with the formula C6H4COCH2C=C(CO)2C6H4 . It is a yellowish solid and is classified as an aromatic triketone . Bindone is used as a color test for the detection of primary amines, turning violet in their presence . Aromatic amines turn this reagent blue .


Synthesis Analysis

Bindone can be prepared by the condensation of two equivalents of 1,3-indandione . The base-promoted domino reaction of bindone with common 1,3-dipolarophiles showed interesting molecular diversities, from which the unique spiro and fused indeno .


Molecular Structure Analysis

Bindone contains a total of 34 bonds; 24 non-H bonds, 16 multiple bonds, 4 double bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, and 3 ketones (aromatic) .


Chemical Reactions Analysis

In the presence of a base, bindone underwent formal [3 + 3] cycloaddition with satylidene malononitriles to give dispiro [indene-2,4′-fluorene-1′,3′′-indoline] . It also underwent formal [4 + 2] cycloaddition with 4-arylidene-pyrazol-3-ones to give diastereoisomeric spiro [indeno [1,2- a ]fluorene-5,4′-pyrazole] .


Physical And Chemical Properties Analysis

Bindone has a molar mass of 274.275 g·mol−1 . It appears as a yellow solid with a density of 1.444 g/cm3 . Its melting point is between 208–211 °C . The molecule has a total of 34 bonds, including 24 non-H bonds, 16 multiple bonds, 4 double bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, and 3 ketones (aromatic) .

Scientific Research Applications

1. Reproductive Physiology and Animal Science

Bindone's applications in scientific research are diverse, touching upon fields like reproductive physiology, genetics, and animal science. Notably, the collaborative work of Professor Bernard Michael Bindon in the Australian livestock industries has been impactful. His research spanned over four decades, contributing significantly to our understanding of reproductive functions in livestock and the physiology and genetics of high fecundity in sheep and cattle (Entwistle et al., 2006).

2. Binder Jetting in Dentistry

Binder jetting, a distinctive additive manufacturing technology, has been used in dentistry for the fabrication of complex-shaped metal partial denture frameworks. This process enables the production of stress-free structures with intricate geometries and isotropic properties, highlighting bindone's role in advancing dental prosthetics and treatments (Mostafaei et al., 2018).

3. Molecular Biology and Structural Biology

Bindone and its derivatives find applications in molecular and structural biology. For instance, binders, including bindone derivatives, serve as crystallization chaperones, aiding in producing high-quality crystals of complex molecular systems and facilitating electron micrography studies (Koide, 2019).

4. Chemical Synthesis

In chemical synthesis, bindone has been utilized in domino reactions with 1,3-dipolarophiles, leading to the synthesis of diverse spiro and fused indeno[1,2-a]fluorene-7,12-diones. These reactions exhibit interesting molecular diversities, showcasing bindone's role in facilitating the synthesis of complex chemical structures (Liu et al., 2022).

5. Photochromic Behavior in Chemistry

Bindone's interaction with cinnamic aldehydes produces cyclic isomers, which exhibit unique photochromic behavior. These compounds demonstrate the formation of colored open forms upon irradiation by light across a broad spectrum, highlighting bindone's applications in developing advanced photochromic materials (Bekere et al., 2016).

properties

IUPAC Name

2-(3-oxoinden-1-ylidene)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O3/c19-15-9-14(10-5-1-2-6-11(10)15)16-17(20)12-7-3-4-8-13(12)18(16)21/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFDOLAAUHRURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168932
Record name Bindon
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bindone

CAS RN

1707-95-5
Record name Bindone
Source CAS Common Chemistry
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Record name Bindon
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Record name Bindone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26216
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Record name Bindon
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Record name 1,2'-biindanylidene-1',3,3'-trione
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Record name 2-(3-OXO-1-INDANYLIDENE)-1,3-INDANDIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
374
Citations
D Liu, X Liu, J Sun, CG Yan - The Journal of Organic Chemistry, 2021 - ACS Publications
A DABCO-promoted annulation reaction of bindone ([1,2′-biindenylidene]-1′,3,3′-trione) and 3-methyleneoxindoles showed very interesting molecular diversity under different …
Number of citations: 19 pubs.acs.org
YJ Kim, SY Gwon, SH Kim - Dyes and Pigments, 2016 - Elsevier
A colorimetric chemosensor based on [1,2′]biindenylidene-3,1′-3′-trion(bindone) ion (BD) has been investigated for high selectivity and sensitivity toward Hg 2+ in HEPES buffer …
Number of citations: 10 www.sciencedirect.com
D Liu, X Liu, J Sun, Y Han, CG Yan - Organic & Biomolecular …, 2022 - pubs.rsc.org
… 11d In order to exploit the fruitful chemistry of reactive bindone … annulation reaction of bindone with isatylidene malononitriles and … of active bindone with some typical 1,3-dipolarophiles. …
Number of citations: 9 pubs.rsc.org
M Sigalov, A Vashchenko… - The Journal of Organic …, 2005 - ACS Publications
… According to the earlier X-ray structure determination, 33 bindone … Recently, we found that bindone crystallizes in two … in these two crystal forms of bindone are the length of connecting …
Number of citations: 42 pubs.acs.org
V Lokshin, L Bekere, V Khodorkovsky - Dyes and Pigments, 2017 - Elsevier
Condensation of bindone and cinnamaldehydes afforded five cyclic products instead of the expected merocyanines. The structures of all products were confirmed by the X-ray data. In …
Number of citations: 13 www.sciencedirect.com
MJ Forren, CA Roberts, ST Allen, S Helmy - Dyes and Pigments, 2021 - Elsevier
… Herein, we show that the spectral and kinetic characteristics of the emergent Bindone-Aryl SpiroCyclohexadiene class can be modulated via the introduction of heteroaromatic donor …
Number of citations: 2 www.sciencedirect.com
S Nasri, M Bayat, FR Miankooshki - Scientific Reports, 2022 - nature.com
… of malononitrile as a promoter is essential for the production of bindone. In the following, the acid-promoted annulation reaction of bindone with heterocyclic ketene aminals (HKAs) in a …
Number of citations: 12 www.nature.com
M Sigalov, R Mazor, A Ellern, N Larina, V Lokshin… - RSC …, 2022 - pubs.rsc.org
… including bindone and derivatives involving two 1,3-indandione and one or two bindone … a catalyst gives rise to the formation of several by-products including bindone 11 (Chart 3). …
Number of citations: 1 pubs.rsc.org
ANLG Vanags, RA Zhagat - Proceedings. Chemistry Section, 1960 - Consultants Bureau.
Number of citations: 0
RA Zhagat, GY Vanag - Journal of General Chemistry of the …, 1963 - Consultants Bureau
Number of citations: 0

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